5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid

Lipophilicity XLogP3 Membrane permeability

5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid (CAS 1156729-69-9) is a heterocyclic building block within the imidazole family, characterized by a 5-ethyl, 2-phenyl, and 4-carboxylic acid substitution pattern. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1156729-69-9
Cat. No. B1517980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid
CAS1156729-69-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H12N2O2/c1-2-9-10(12(15)16)14-11(13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
InChIKeyYCDMTIOUKDGVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid (CAS 1156729-69-9): A Synopsis for Scientific Procurement


5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid (CAS 1156729-69-9) is a heterocyclic building block within the imidazole family, characterized by a 5-ethyl, 2-phenyl, and 4-carboxylic acid substitution pattern. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . The compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, with computed physicochemical properties including an XLogP3 of 2.4, a topological polar surface area of 66 Ų, and 3 rotatable bonds . Unlike unsubstituted or mono-substituted imidazole-4-carboxylic acids, the presence of an ethyl group at the 5-position introduces distinct steric and electronic effects that can modulate biological target interactions and synthetic reactivity .

Why 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid Cannot Be Replaced by Generic Imidazole-4-carboxylic Acid Analogs


The substitution pattern of 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid critically differentiates it from generic imidazole-4-carboxylic acid analogs. While the 2-phenyl group is common to many derivatives, the 5-ethyl substituent introduces measurable changes in key physicochemical descriptors that directly influence molecular recognition, pharmacokinetic behavior, and synthetic utility. For instance, the computed XLogP3 of the target compound is 2.4, compared to 1.8 for the des-ethyl analog 2-phenyl-1H-imidazole-4-carboxylic acid . This 0.6 log unit increase in lipophilicity can significantly affect membrane permeability and protein binding. Additionally, the ethyl group increases the rotatable bond count from 2 to 3 relative to the 5-unsubstituted analog, altering conformational flexibility in ways that may impact target binding or crystallization propensity . These quantitative differences underscore why in-class compounds are not interchangeable for applications where precise control of steric and electronic properties is mandatory.

5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid: Quantitative Differentiation Evidence for Informed Selection


Enhanced Lipophilicity Over Des-Ethyl Analog Drives Membrane Permeability

The target compound exhibits an XLogP3 of 2.4, which is 0.6 log units higher than the 1.8 measured for the des-ethyl analog 2-phenyl-1H-imidazole-4-carboxylic acid . This increase in lipophilicity is directly attributable to the 5-ethyl substituent and is expected to enhance passive membrane permeability and lipid bilayer partitioning, a critical parameter in cell-based assays and in vivo pharmacokinetics.

Lipophilicity XLogP3 Membrane permeability Drug-likeness

Increased Rotatable Bond Count Affects Conformational Landscape

The ethyl group at the 5-position increases the rotatable bond count to 3, compared to 2 for the 5-unsubstituted analog 2-phenyl-1H-imidazole-4-carboxylic acid . This additional degree of conformational freedom can influence binding pose sampling, entropy-driven binding contributions, and crystallization behavior. In structure-based drug design or co-crystallization studies, such differences may critically determine success rates.

Conformational flexibility Rotatable bonds Molecular recognition Crystallization

Higher Molecular Weight Compared to 5-Methyl Analog Enables Different Pharmacokinetic Profile

With a molecular weight of 216.24 g/mol, the target compound is 14.03 g/mol heavier than the 5-methyl analog 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MW 202.21 g/mol) . This increase, while modest, places the compound further from the typical fragment-based drug discovery (FBDD) sweet spot (< 200 Da) but closer to lead-like chemical space, potentially offering more favorable ligand efficiency indices in target binding assays.

Molecular weight Pharmacokinetics Ligand efficiency Drug design

Differential LogP Versus 5-Methyl Analog Reflects Ethyl-Specific Solvation Effects

The Log P (JChem) of the 5-methyl analog is 0.38 , whereas the XLogP3 of the target 5-ethyl compound is 2.4 . Although these values are derived from different algorithms (JChem vs. XLogP3) and are not directly interchangeable, the approximate 2 log unit difference strongly suggests that the ethyl substituent imparts significantly greater hydrophobicity than the methyl group. This trend is consistent with the expected homologation effect and can guide selection when hydrophobic surface contact or lipophilic pocket filling is desired in target engagement.

LogP Solvation Hydrophobicity QSAR

Topological Polar Surface Area Marginally Higher Than 5-Methyl Analog, Consistent with Slightly Lower Membrane Permeability Potential

The target compound has a TPSA of 66.0 Ų, compared to 65.98 Ų for the 5-methyl analog . While the difference is minimal (0.02 Ų), both values fall under the 140 Ų threshold commonly associated with good oral bioavailability. The near-identical TPSA indicates that the 5-ethyl substitution does not significantly alter polar surface area relative to the 5-methyl variant, suggesting that differences in permeability between the two analogs are more likely driven by lipophilicity (LogP) rather than hydrogen-bonding capacity.

TPSA Membrane permeability Oral bioavailability Veber's rules

Prioritized Scientific and Industrial Applications for 5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

In lead optimization programs where the 2-phenyl-1H-imidazole-4-carboxylic acid scaffold has shown initial activity but insufficient cellular permeability, substitution with the 5-ethyl analog provides a quantifiable 0.6 log unit increase in XLogP3 (2.4 vs. 1.8) . This can directly improve membrane penetration and intracellular target engagement, as predicted by Lipinski's and Veber's frameworks.

Structure-Based Drug Design: Probing Conformational Space for Target Binding

The additional rotatable bond (3 vs. 2) compared to the des-ethyl analog introduces a distinct conformational profile that can be exploited in flexible docking and molecular dynamics simulations to identify novel binding poses not accessible to the 5-unsubstituted variant . This is particularly relevant for targets with deep, flexible binding pockets.

Fragment-to-Lead Optimization: Transitioning from Fragment to Lead-Like Space

With a molecular weight of 216.24 g/mol, the 5-ethyl analog sits at the lower boundary of lead-like chemical space, whereas the 5-methyl analog (202.21 g/mol) remains in fragment territory . Researchers can use the ethyl compound as a bridging scaffold to add pharmacophoric weight while monitoring ligand efficiency indices, making it a strategic choice in fragment-to-lead campaigns.

QSAR and ADMET Modeling: Calibrating Hydrophobic Contributions to Activity

The large hydrophobicity differential between the 5-ethyl (XLogP3 2.4) and 5-methyl (LogP 0.38) analogs provides a useful calibration point for quantitative structure-activity relationship (QSAR) models . This pair can serve as matched molecular pair (MMP) probes to isolate the effect of incremental alkyl chain length on potency, solubility, and metabolic stability.

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